4-Hydroxybenzoic acid-alpha-13C
Overview
Description
4-Hydroxybenzoic acid is a compound that plays a significant role in various applications, including medicinal and polymer synthesis. It is characterized by the presence of hydroxyl (-OH) and carboxylic acid (-CO2H) functional groups attached to an aromatic ring. These functional groups contribute to its ability to participate in hydrogen bonding, which is crucial for its self-assembly in solid-state structures .
Synthesis Analysis
The synthesis of derivatives of 4-hydroxybenzoic acid involves incorporating different functional groups to influence its self-assembly properties. In the study of pseudopolymorphs of a hydroxybenzoic acid derivative, hydrophobic (biphenyl groups) and hydrophilic (-OH and -CO2H) groups were added to the aromatic ring. This modification was aimed at affecting the compound's self-assembly within the solid lattice. The derivative was able to crystallize into three distinct crystalline forms, each influenced by the choice of solvent used during the crystallization process .
Molecular Structure Analysis
The molecular structure of 4-hydroxybenzoic acid derivatives can vary depending on the conditions under which they are crystallized. For instance, the derivative studied in the paper crystallized into monoclinic, triclinic, and another triclinic forms from different solvents. These variations, known as pseudopolymorphs, demonstrate the flexibility of the compound's molecular structure and its ability to form multiple hydrogen-bonded network structures influenced by solute-solvent interactions .
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of 4-hydroxybenzoic acid-alpha-13C, the presence of hydroxyl and carboxylic acid groups suggests that it can undergo typical aromatic substitution reactions. These reactions could include esterification, amidation, and other reactions pertinent to the synthesis of polymers and medicinal compounds. The ability to form pseudopolymorphs also indicates that the compound can engage in solute-solvent interactions that may lead to different crystalline structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-hydroxybenzoic acid derivatives are influenced by their molecular structure and the presence of various functional groups. For example, the study of 4-hexyloxybenzoic acid, a homologue in the same series, revealed that it exhibits an enantiotropic nematic phase, which is a type of liquid crystalline phase. High-resolution (13)C NMR studies provided insights into the chemical shift anisotropy (CSA) tensors and molecular order of the compound in different phases. The orientational order parameters calculated from these studies are essential for understanding the behavior of the compound in its liquid crystalline phase and can be extrapolated to similar compounds like 4-hydroxybenzoic acid-alpha-13C .
Scientific Research Applications
Environmental Studies and Toxicology
Parabens, closely related to 4-Hydroxybenzoic acid, are widely used as preservatives and have been studied for their occurrence, fate, and behavior in aquatic environments. Haman et al. (2015) reviewed the knowledge acquired over the last decade regarding parabens' presence in surface water and sediments, reflecting their continuous introduction into the environment due to the consumption of paraben-based products. Parabens, including methylparaben and propylparaben, predominate in various environmental matrices, showing their ubiquitous nature and the potential transformation into more stable chlorinated by-products through reactions with free chlorine【Haman, Dauchy, Rosin, & Munoz, 2015】(https://consensus.app/papers/occurrence-fate-behavior-parabens-environments-review-haman/62b3eb2985865d6db57bf7f2c8bdea0d/?utm_source=chatgpt).
Pharmacological and Health-Related Applications
Research has also delved into the health aspects of parabens (derivatives of 4-Hydroxybenzoic acid), focusing on their antimicrobial preservation qualities and potential toxicological effects. Soni et al. (2002) provided a comprehensive review of methyl paraben, highlighting its extensive use, rapid metabolism, and excretion in humans, alongside a detailed evaluation of its toxicological profile. This study underscores the compound's practical non-toxicity by oral and parenteral routes, its non-carcinogenic, non-mutagenic, and non-teratogenic properties, and its potential allergenicity upon cutaneous exposure【Soni, Taylor, Greenberg, & Burdock, 2002】(https://consensus.app/papers/evaluation-health-aspects-methyl-review-published-soni/2a2f539b872657e6a476949d572f65f7/?utm_source=chatgpt).
Analytical Methodologies
The accurate detection and quantification of 4-Hydroxybenzoic acid and its derivatives in various matrices are crucial for environmental monitoring and health risk assessment. Munteanu and Apetrei (2021) critically reviewed the most important tests used to determine the antioxidant activity, a property relevant to many derivatives of 4-Hydroxybenzoic acid. This review encompasses a wide range of assays, highlighting the methods' applicability, advantages, and limitations in antioxidant analysis【Munteanu & Apetrei, 2021】(https://consensus.app/papers/methods-used-determining-antioxidant-activity-review-munteanu/f56cfc1a77bf5e4b9817151d69b796a0/?utm_source=chatgpt).
Safety And Hazards
Future Directions
4-Hydroxybenzoic acid-alpha-13C has recently emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . Over the past years, a variety of biosynthetic techniques have been developed for producing the 4-HBA and 4-HBA-based products . Future research activities may focus on producing new compounds using 4-HBA .
properties
IUPAC Name |
4-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H,(H,9,10)/i7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKROLUGYXJWQN-CDYZYAPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[13C](=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583842 | |
Record name | 4-Hydroxy(carboxy-~13~C)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxybenzoic acid-alpha-13C | |
CAS RN |
146672-02-8 | |
Record name | 4-Hydroxy(carboxy-~13~C)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 146672-02-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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